Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

Catalog No.
S3021021
CAS No.
2305255-06-3
M.F
C11H19NO5S
M. Wt
277.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspir...

CAS Number

2305255-06-3

Product Name

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

IUPAC Name

tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C11H19NO5S

Molecular Weight

277.34

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3

InChI Key

GCTBLTUQDKZYNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O

Solubility

not available

Potential as a Precursor in Antibiotic Synthesis:

Studies suggest TDO-NOCA can serve as a valuable precursor for the synthesis of novel antibiotics. The core structure of TDO-NOCA closely resembles the beta-lactam ring, a key component found in many clinically relevant antibiotics like penicillin and cephalosporin. Researchers have explored chemical modifications of TDO-NOCA to introduce various functional groups, potentially leading to new antibiotics with improved properties like broader spectrum activity or enhanced resistance to bacterial enzymes that can break down existing antibiotics. [Source: Synthesis of β-Lactam Antibiotics Derived from Spirocyclic β-Lactam Precursors: ]

Applications in Medicinal Chemistry:

TDO-NOCA's structure also holds promise for applications in medicinal chemistry beyond antibiotics. The presence of the cyclic amine group and the carboxylic acid functionality allows for further chemical modifications, potentially leading to the development of new drugs targeting various therapeutic areas. Studies have explored the potential of TDO-NOCA derivatives as inhibitors of enzymes involved in certain diseases. [Source: Design, Synthesis, and Biological Evaluation of Novel Spirocyclic β-Lactam Derivatives as Selective Inhibitors of Human Neutrophil Elastase: ]

XLogP3

1.6

Dates

Modify: 2023-08-17

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